Alconil

Description

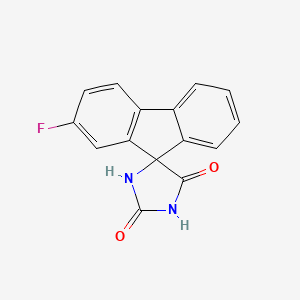

Structure

3D Structure

Properties

CAS No. |

97677-19-5 |

|---|---|

Molecular Formula |

C15H9FN2O2 |

Molecular Weight |

268.24 g/mol |

IUPAC Name |

2-fluorospiro[fluorene-9,5'-imidazolidine]-2',4'-dione |

InChI |

InChI=1S/C15H9FN2O2/c16-8-5-6-10-9-3-1-2-4-11(9)15(12(10)7-8)13(19)17-14(20)18-15/h1-7H,(H2,17,18,19,20) |

InChI Key |

JRGBXEJDIMXJAP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C24C(=O)NC(=O)N4)C=C(C=C3)F |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

AL 01567 Al 1567 AL-01567 AL-1567 AL01567 alconil spiro(2-fluoro-9H-fluorene-9,4'-imidazolidine)-2',5'-dione |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Disulfiram in Alcoholism Research

For Researchers, Scientists, and Drug Development Professionals

Disulfiram, marketed for over six decades, remains a relevant pharmacological agent in the management of alcohol use disorder (AUD). Its efficacy is primarily rooted in its ability to induce a severe, unpleasant physiological reaction upon the consumption of alcohol. This guide provides an in-depth examination of the core biochemical mechanisms, quantitative data, and experimental protocols relevant to Disulfiram research.

Primary Mechanism of Action: Irreversible Inhibition of Aldehyde Dehydrogenase

The cornerstone of Disulfiram's therapeutic effect is the irreversible inhibition of aldehyde dehydrogenase (ALDH), a critical enzyme in the ethanol metabolism pathway.[1][2]

1.1 The Ethanol Metabolism Pathway

Under normal physiological conditions, ethanol is metabolized in a two-step oxidative process, primarily in the liver:

-

Ethanol to Acetaldehyde: Alcohol dehydrogenase (ADH) oxidizes ethanol into acetaldehyde, a highly toxic and reactive compound.[3]

-

Acetaldehyde to Acetate: Aldehyde dehydrogenase (ALDH) rapidly converts acetaldehyde into non-toxic acetate, which is then utilized in other metabolic pathways like the Krebs cycle.[4][5]

1.2 Disulfiram's Role in Pathway Disruption

Disulfiram is a prodrug that, after oral administration, is rapidly metabolized into several active compounds.[4][6] Its primary active metabolite, S-methyl-N,N-diethylthiolcarbamate sulfoxide (MeDTC-SO), is a potent, irreversible inhibitor of ALDH, particularly the mitochondrial isoform ALDH2, which has a low Km for acetaldehyde.[6][7]

The inhibition mechanism involves the covalent modification, specifically carbamoylation, of a cysteine residue (Cys302) within the active site of the ALDH enzyme.[8][9] This covalent adduct formation renders the enzyme inactive.[8] As a result, when an individual treated with Disulfiram consumes alcohol, acetaldehyde cannot be efficiently oxidized to acetate. This leads to a rapid accumulation of acetaldehyde in the blood, increasing its concentration by 5- to 10-fold.[4] It is this surge in systemic acetaldehyde that precipitates the highly aversive Disulfiram-Ethanol Reaction (DER).[3][10]

The DER is characterized by a constellation of distressing symptoms, including facial flushing, tachycardia, palpitations, nausea, vertigo, hypotension, and diaphoresis.[10][11] The severity of the reaction is proportional to the doses of both Disulfiram and ethanol consumed.[11] This powerful negative reinforcement is the primary basis for Disulfiram's use as a deterrent to alcohol consumption.[12]

Secondary Mechanism: Modulation of Catecholamine Pathways

Beyond its primary effect on ALDH, Disulfiram and its metabolites, particularly diethyldithiocarbamate (DDC), influence neurotransmitter systems. DDC is a potent chelator of copper, an essential cofactor for the enzyme dopamine β-hydroxylase (DBH).[4][13] DBH is responsible for the conversion of dopamine to norepinephrine.[14]

By inhibiting DBH, Disulfiram can lead to:

-

An increase in brain dopamine concentrations. [13]

This modulation of catecholamines has been proposed as a secondary mechanism that may contribute to Disulfiram's therapeutic effects, potentially by reducing craving or altering the rewarding effects of other substances, an area of active investigation, particularly in cocaine dependence.[11][13][14]

Quantitative Data

The following tables summarize key quantitative parameters related to Disulfiram's pharmacokinetics and pharmacodynamics.

Table 1: Pharmacokinetic Parameters

| Parameter | Value | Source(s) |

|---|---|---|

| Oral Absorption | 80% to 90% | [11][15] |

| Distribution | High lipid solubility, crosses blood-brain barrier | [11] |

| Half-life (Disulfiram) | ~7 hours | [11][16] |

| Half-life (DDTC) | ~15 hours | [11] |

| Elimination | >90% within 3 days; primarily renal as metabolites, ~20% in feces, some exhaled as carbon disulfide. | [16][17] |

| Duration of Action | Effects can persist for up to 14 days after the last dose due to irreversible enzyme inhibition. |[11][15] |

Table 2: Enzyme Inhibition and Metabolite Data

| Compound | Target | IC50 Value | Notes | Source(s) |

|---|---|---|---|---|

| MeDDC Sulfoxide | Recombinant Human ALDH2 | 2.2 ± 0.5 µM | Intermediate metabolite | [7] |

| MeDTC Sulfoxide | Recombinant Human ALDH2 | 1.4 ± 0.3 µM | Principal active metabolite | [7] |

| MeDDC Sulfine | Recombinant Human ALDH2 | 62 ± 14 µM | Intermediate metabolite |[7] |

Table 3: Impact on Acetaldehyde Levels

| Condition | Blood Ethanol Level | Venous Blood Acetaldehyde | Salivary Acetaldehyde | Source(s) |

|---|---|---|---|---|

| Normal Ethanol Oxidation | ~20 mM (~0.09 g/dL) | < 0.5 - 3 µM | 20 - 40 µM | [18][19] |

| With Disulfiram | Any alcohol intake | 5- to 10-fold increase over normal | Not typically measured; systemic levels are primary concern |[4] |

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are outlines of key experimental protocols used in Disulfiram studies.

4.1 Protocol: In Vitro ALDH Inhibition Assay

This protocol assesses the direct inhibitory effect of Disulfiram or its metabolites on ALDH activity.

-

Enzyme Source: Purified ALDH from yeast or rat liver homogenate, or recombinant human ALDH2.[20]

-

Reagents:

-

50 mM Sodium Phosphate Buffer (pH ~8.0-8.2)

-

Substrate: Propionaldehyde (e.g., 1 mM) or other aldehyde substrate.

-

Cofactor: Nicotinamide adenine dinucleotide (NAD+) (e.g., 5 mM).

-

Inhibitor: Disulfiram or metabolite (e.g., MeDTC-SO) dissolved in an appropriate solvent.

-

-

Procedure: a. Pre-incubation: Incubate the ALDH enzyme with the inhibitor solution (or vehicle control) for a specified time (e.g., 20 minutes) at a controlled temperature (e.g., 25°C).[20] b. Reaction Initiation: Add the substrate (propionaldehyde) and cofactor (NAD+) to a cuvette containing the buffer. c. Measurement: Initiate the reaction by adding the pre-incubated enzyme/inhibitor mixture. Monitor the increase in absorbance at 340 nm, which corresponds to the production of NADH.[20] d. Calculation: Calculate enzyme activity based on the rate of NADH production (molar extinction coefficient of NADH is 6.22 mM⁻¹ cm⁻¹).[20] Express results as a percentage of the control activity.

4.2 Protocol: Measurement of Blood Acetaldehyde Levels

Accurate measurement of acetaldehyde is challenging due to its volatility and potential for artifactual formation.[21]

-

Sample Collection: Collect venous blood into tubes containing a trapping agent (e.g., semicarbazide) to form a stable adduct and prevent ex vivo formation.[21]

-

Sample Preparation: a. Deproteinization: Precipitate proteins using an agent like perchloric acid. b. Derivatization (HPLC method): React acetaldehyde in the protein-free supernatant with 2,4-dinitrophenylhydrazine (DNPH) to form a stable acetaldehyde-hydrazone derivative.[22]

-

Analysis Method 1: Headspace Gas Chromatography (HS-GC): a. Equilibrate the prepared sample in a sealed vial at a constant temperature. b. Inject a sample of the vapor phase (headspace) into a gas chromatograph. c. Quantify acetaldehyde based on retention time and peak area compared to known standards.[21]

-

Analysis Method 2: High-Performance Liquid Chromatography (HPLC): a. Inject the derivatized sample (acetaldehyde-hydrazone) into an HPLC system with a suitable column (e.g., reverse-phase C18).[22] b. Elute the derivative using an optimized mobile phase gradient. c. Detect the derivative using a UV detector and quantify based on comparison to standards.[22]

Conclusion and Future Directions

The primary mechanism of Disulfiram is the well-characterized, irreversible inhibition of ALDH2, leading to acetaldehyde accumulation and aversive conditioning.[1] Secondary effects on catecholamine pathways, through the inhibition of DBH, present an intriguing area for further research, particularly for its potential anti-craving properties and applications in treating co-morbid substance use disorders.[5][13]

For drug development professionals, the focus remains on mitigating the risks associated with the potent DER while exploring the therapeutic potential of its secondary mechanisms.[3] Future research should continue to investigate the precise contribution of DBH inhibition to clinical outcomes and explore novel analogs with improved safety profiles or targeted effects on specific ALDH or DBH isoforms. The use of leukocyte ALDH activity as a biomarker for monitoring treatment compliance and effect also warrants further validation.[23]

References

- 1. The pharmacology and toxicology of disulfiram and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The pharmacology and toxicology of disulfiram and its metabolites | Semantic Scholar [semanticscholar.org]

- 3. Disulfiram: Mechanisms, Applications, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. emedicine.medscape.com [emedicine.medscape.com]

- 5. researchgate.net [researchgate.net]

- 6. A review of the pharmacokinetics and pharmacodynamics of disulfiram and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of recombinant human mitochondrial aldehyde dehydrogenase by two intermediate metabolites of disulfiram - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of aldehyde dehydrogenase by disulfiram and its metabolite methyl diethylthiocarbamoyl-sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vivo inhibition of aldehyde dehydrogenase by disulfiram - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Disulfiram - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Thieme E-Journals - Pharmacopsychiatry / Abstract [thieme-connect.com]

- 13. psychiatryonline.org [psychiatryonline.org]

- 14. ClinPGx [clinpgx.org]

- 15. southjerseyrecovery.com [southjerseyrecovery.com]

- 16. Population Pharmacokinetics and Pharmacodynamics of Disulfiram on Inducing Latent HIV-1 Transcription in a Phase 2b Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ClinPGx [clinpgx.org]

- 18. researchgate.net [researchgate.net]

- 19. Measurement of acetaldehyde: what levels occur naturally and in response to alcohol? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Inactivation of Aldehyde Dehydrogenase by Disulfiram in the Presence and Absence of Lipoic Acid or Dihydrolipoic Acid: An in Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Method of acetaldehyde measurement with minimal artifactual formation in red blood cells and plasma of actively drinking subjects with alcoholism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. An Optimized Method for the Measurement of Acetaldehyde by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Use of leukocyte aldehyde dehydrogenase activity to monitor inhibitory effect of disulfiram treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Pharmacodynamics of Disulfiram and Its Active Metabolites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacodynamics of disulfiram and its active metabolites. It is designed to be a resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the drug's mechanism of action, quantitative data on its inhibitory effects, and methodologies for its study.

Executive Summary

Disulfiram is a well-established medication primarily used in the treatment of alcohol dependence. Its therapeutic effect is rooted in its ability to irreversibly inhibit the enzyme aldehyde dehydrogenase (ALDH), leading to an accumulation of the toxic metabolite acetaldehyde upon alcohol consumption. This accumulation results in a highly unpleasant physiological reaction, known as the disulfiram-ethanol reaction, which serves as a deterrent to alcohol intake.

Recent research has unveiled additional pharmacodynamic properties of disulfiram, highlighting its potential in other therapeutic areas, notably in oncology. These effects are largely attributed to its active metabolites and their interactions with various cellular pathways, including the ubiquitin-proteasome system and autophagy. This guide delves into the core pharmacodynamics, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.

Core Pharmacodynamics: Mechanism of Action

The primary pharmacodynamic effect of disulfiram is the irreversible inhibition of aldehyde dehydrogenase (ALDH), a key enzyme in the metabolic pathway of ethanol.[1][2] After oral administration, disulfiram is rapidly metabolized into several active compounds that are responsible for its potent inhibitory action.

Metabolic Activation of Disulfiram

Disulfiram itself is a prodrug that undergoes a series of metabolic conversions to yield its active metabolites. The initial step involves the reduction of disulfiram to diethyldithiocarbamate (DDC). DDC is then further metabolized through methylation and oxidation to produce S-methyl-N,N-diethylthiolcarbamate (Me-DTC), and subsequently its more potent sulfoxide (S-methyl-N,N-diethylthiolcarbamate sulfoxide or MeDTC-SO) and sulfone (S-methyl-N,N-diethylthiolcarbamate sulfone or MeDTC-sulfone) derivatives.[3][4] These sulfoxidized metabolites are considered the ultimate inhibitors of ALDH.[3][4]

Inhibition of Aldehyde Dehydrogenase (ALDH)

The active metabolites of disulfiram, particularly MeDTC-SO and MeDTC-sulfone, are potent irreversible inhibitors of both the cytosolic (ALDH1) and mitochondrial (ALDH2) isoforms of aldehyde dehydrogenase.[5] The inhibition occurs through the covalent modification of a cysteine residue within the active site of the enzyme.[6] This covalent adduct formation renders the enzyme inactive, preventing the oxidation of acetaldehyde to acetate.[6][7] The accumulation of acetaldehyde in the blood, which can be 5 to 10 times higher than during normal alcohol metabolism, is responsible for the disulfiram-ethanol reaction.

Quantitative Data on ALDH Inhibition

The inhibitory potency of disulfiram and its metabolites against aldehyde dehydrogenase has been quantified in various studies. The following tables summarize the key findings, presenting the half-maximal inhibitory concentrations (IC50).

| Compound | Enzyme Source | IC50 (µM) | Reference(s) |

| Disulfiram | Recombinant Human ALDH1 | 0.15 ± 0.02 | [5] |

| Recombinant Human ALDH2 | 1.45 ± 0.40 | [5] | |

| Rat Liver Mitochondrial ALDH | 7.4 ± 1.0 | [3] | |

| Yeast ALDH | 2.65 | [8] | |

| S-methyl-N,N-diethylthiocarbamate sulfoxide (MeDTC-SO) | Recombinant Human ALDH1 | 0.27 ± 0.04 | [5] |

| Recombinant Human ALDH2 | 1.16 ± 0.56 | [5] | |

| Rat Liver Mitochondrial ALDH | 0.93 ± 0.04 | [3] | |

| S-methyl-N,N-diethylthiocarbamate sulfone (MeDTC-sulfone) | Recombinant Human ALDH1 | 0.12 ± 0.02 | [5] |

| Recombinant Human ALDH2 | 0.40 ± 0.10 | [5] | |

| Rat Liver Mitochondrial ALDH | 0.53 ± 0.11 | [3] |

Other Pharmacodynamic Effects: Anticancer Mechanisms

Beyond its role in alcohol aversion, disulfiram and its metabolites have demonstrated potential as anticancer agents. These effects are mediated through the modulation of several key cellular signaling pathways.

Inhibition of the Ubiquitin-Proteasome System

Disulfiram, particularly in complex with copper, has been shown to inhibit the ubiquitin-proteasome system (UPS).[9][10] The UPS is crucial for the degradation of damaged or misfolded proteins. Inhibition of the proteasome leads to an accumulation of these proteins, inducing cellular stress and triggering apoptosis in cancer cells.[3][9] Disulfiram and its metabolites can also inhibit E3 ubiquitin ligases, further disrupting the ubiquitination process.[10]

Induction of Autophagy

Disulfiram has been found to induce autophagy, a cellular process involving the degradation of cellular components through lysosomes.[2] This induction of autophagy is linked to the inhibition of the proteasome, which may trigger autophagy as a compensatory mechanism.[2] The process involves the upregulation of key autophagy-related proteins such as beclin-1.[2][5] In some cancer cells, this autophagy induction can lead to autophagic cell death.[11]

Experimental Protocols

In Vitro Aldehyde Dehydrogenase (ALDH) Inhibition Assay

This protocol describes a general method for determining the in vitro inhibition of ALDH by disulfiram and its metabolites using a spectrophotometric assay.

Materials:

-

Purified ALDH enzyme (e.g., recombinant human ALDH1 or ALDH2)

-

Disulfiram and its metabolites (dissolved in a suitable solvent like DMSO)

-

Assay Buffer (e.g., 100 mM sodium pyrophosphate, pH 8.0-9.0)

-

NAD+ solution

-

Substrate solution (e.g., acetaldehyde or propionaldehyde)

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Enzyme Preparation: Dilute the purified ALDH enzyme to a working concentration in cold assay buffer. The optimal concentration should be determined empirically.

-

Inhibitor Preparation: Prepare serial dilutions of disulfiram or its metabolites in the assay buffer. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a level that inhibits the enzyme (typically <1%).

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Assay Buffer

-

NAD+ solution (to a final concentration of ~2.5 mM)

-

Diluted inhibitor solution or vehicle control

-

Diluted ALDH enzyme solution

-

-

Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 10-30 minutes) to allow the inhibitor to interact with the enzyme.[8]

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution (e.g., acetaldehyde to a final concentration near its Km).

-

Measurement: Immediately begin monitoring the increase in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 10-20 minutes). The increase in absorbance corresponds to the production of NADH.

-

Data Analysis: Calculate the initial reaction rates (V₀) from the linear portion of the absorbance versus time curve. Determine the percent inhibition for each inhibitor concentration relative to the vehicle control. The IC50 value can then be calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Quantification of Disulfiram and Metabolites in Human Plasma by UPLC-MS/MS

This protocol outlines a general procedure for the extraction and quantification of disulfiram and its metabolites from human plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Materials:

-

Human plasma samples

-

Internal standard (e.g., a stable isotope-labeled analog of the analyte)

-

Solid Phase Extraction (SPE) cartridges (e.g., Waters Oasis HLB)

-

Extraction and wash solvents (e.g., methanol, water)

-

UPLC system coupled to a triple quadrupole mass spectrometer

-

Analytical column (e.g., Waters HSS T3, 2.1 × 100mm, 1.8 μM)[1]

-

Mobile phases (e.g., 0.1% formic acid in water and 0.1% formic acid in methanol)[1]

Procedure:

-

Sample Preparation (Solid Phase Extraction):

-

To 500 µL of plasma, add the internal standard solution.[1]

-

Vortex and centrifuge the sample.[1]

-

Condition the SPE cartridge with methanol followed by water.

-

Load the plasma sample onto the conditioned SPE cartridge.

-

Wash the cartridge with water and a low percentage of organic solvent (e.g., 1% methanol in water).[1]

-

Elute the analytes with an appropriate organic solvent (e.g., methanol).[1]

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

UPLC-MS/MS Analysis:

-

Chromatographic Separation:

-

Inject the reconstituted sample onto the UPLC system.

-

Perform chromatographic separation using a suitable gradient or isocratic elution with the specified mobile phases and flow rate (e.g., 0.200 mL/min).[1]

-

-

Mass Spectrometric Detection:

-

Utilize a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization.

-

Optimize the MRM transitions (precursor ion → product ion) and collision energies for each analyte and the internal standard.

-

-

-

Data Analysis:

-

Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

-

Quantify the concentration of disulfiram and its metabolites in the plasma samples by interpolating their peak area ratios from the calibration curve.

-

Conclusion

The pharmacodynamics of disulfiram are complex, extending beyond its well-established role as an ALDH inhibitor. Its active metabolites are key to its therapeutic and potentially toxic effects. The quantitative data and experimental protocols provided in this guide offer a foundation for further research into the multifaceted actions of this drug. The exploration of its effects on pathways such as the ubiquitin-proteasome system and autophagy opens new avenues for its application in oncology and other disease areas. A thorough understanding of its pharmacodynamic profile is essential for the safe and effective use of disulfiram in both current and future therapeutic contexts.

References

- 1. Disulfiram Metabolite S-Methyl-N, N-Diethylthiocarbamate Quantitation in Human Plasma with Reverse Phase Ultra Performance Liquid Chromatography and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bioengineer.org [bioengineer.org]

- 3. researchgate.net [researchgate.net]

- 4. Overview--in vitro inhibition of aldehyde dehydrogenase by disulfiram and metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. In vivo inhibition of aldehyde dehydrogenase by disulfiram - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of aldehyde dehydrogenase by disulfiram and its metabolite methyl diethylthiocarbamoyl-sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bioassaysys.com [bioassaysys.com]

- 9. Disulfiram Oxy-Derivatives Suppress Protein Retrotranslocation across the ER Membrane to the Cytosol and Initiate Paraptosis-like Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Disulfiram, and disulfiram derivatives as novel potential anticancer drugs targeting the ubiquitin-proteasome system in both preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Disulfiram/Copper Complex Induces Autophagic Cell Death in Colorectal Cancer by Targeting ULK1 - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Effects of Disulfiram on Various Cancer Cell Lines: A Technical Guide

Abstract

Disulfiram (DSF), a drug historically used for the treatment of alcoholism, has garnered significant attention for its potential as a repurposed anticancer agent.[1] Extensive in vitro research has demonstrated its potent cytotoxic effects across a wide array of cancer cell lines.[2] This activity is critically dependent on the presence of copper, with which it forms a complex that targets multiple cellular pathways crucial for cancer cell survival and proliferation. The primary mechanisms of action include the induction of reactive oxygen species (ROS), inhibition of the ubiquitin-proteasome system, suppression of pro-survival signaling pathways such as NF-κB, and the targeting of cancer stem cells through aldehyde dehydrogenase (ALDH) inhibition.[3][4] This technical guide provides a comprehensive overview of the in vitro effects of Disulfiram, summarizing key quantitative data, detailing standardized experimental protocols, and visualizing the core molecular mechanisms and workflows for researchers, scientists, and drug development professionals.

Mechanism of Action

The anticancer efficacy of Disulfiram in vitro is not attributed to the drug itself but rather to its metabolic derivative and its interaction with metal ions, particularly copper.

The Critical Role of Copper

In the body and in cell culture media, Disulfiram is rapidly metabolized into diethyldithiocarbamate (DDC).[5] DDC is a chelating agent that binds with bivalent metal ions like copper to form a DDC-copper (DDC-Cu) complex.[2][6] This complex is considered the primary cytotoxic agent responsible for the observed anticancer effects.[2] The requirement of copper for DSF's activity has been consistently demonstrated, as its cytotoxicity is significantly enhanced in the presence of supplemented copper.[2][6]

Key Signaling Pathways and Cellular Targets

The DDC-Cu complex exerts its anticancer effects by modulating several key cellular pathways.

A primary mechanism of DDC-Cu-mediated cytotoxicity is the generation of reactive oxygen species (ROS).[7] The redox cycling between copper states (Cu(I) and Cu(II)) within the complex is believed to catalyze the production of ROS, leading to significant oxidative stress, damage to cellular components like DNA and proteins, and ultimately, apoptosis.[2][7]

The DDC-Cu complex is a potent inhibitor of the ubiquitin-proteasome system (UPS).[6][8] Cancer cells are particularly dependent on the UPS for survival, making it an attractive therapeutic target.[8] The molecular target has been identified as NPL4, an adapter of the p97/VCP segregase, which is essential for processing ubiquitinated proteins for degradation.[1][5] The DDC-Cu complex binds to NPL4, causing it to aggregate and disabling the p97-NPL4-UFD1 pathway.[5] This leads to an accumulation of misfolded and polyubiquitinated proteins, inducing the unfolded protein response (UPR), endoplasmic reticulum (ER) stress, and ultimately apoptosis.[8]

A direct consequence of proteasome inhibition is the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][9] In its inactive state, NF-κB is bound to its inhibitor, IκBα. Upon signaling, IκBα is ubiquitinated and targeted for degradation by the proteasome, freeing NF-κB to translocate to the nucleus and activate genes involved in proliferation, inflammation, and anti-apoptosis. By inhibiting the proteasome, the DDC-Cu complex prevents IκBα degradation, thus sequestering NF-κB in the cytoplasm and blocking its pro-survival functions.[9][10]

Disulfiram is an irreversible inhibitor of aldehyde dehydrogenase (ALDH).[1] High ALDH activity is a well-established marker for cancer stem cells (CSCs) in various cancers, including breast and pancreatic cancer.[1][3] CSCs are a subpopulation of tumor cells believed to be responsible for tumor initiation, metastasis, and resistance to conventional therapies.[10][11] By inhibiting ALDH, Disulfiram can preferentially target this resilient CSC population, a mechanism that is highly sought after in cancer therapy.[3][11]

Quantitative Analysis of In Vitro Efficacy

The cytotoxic and pro-apoptotic effects of Disulfiram, typically in combination with copper (DSF/Cu), have been quantified across numerous cancer cell lines.

Cytotoxicity Across Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. DSF/Cu consistently demonstrates low nanomolar to low micromolar IC50 values.

| Cancer Type | Cell Line(s) | IC50 (DSF/Cu) | Citation(s) |

| Breast Cancer | MDA-MB-231, MCF-7 | 200 - 500 nM | [10] |

| Triple-Negative (TNBC) | ~300 nM (average) | [12] | |

| Paclitaxel-Resistant | Comparable to sensitive cells | [11] | |

| Melanoma | c81-46A, c81-61, c83-2C | ~170 nM (0.17 µM) | [13] |

| Neuroblastoma | N91, SK-N-SH, SK-N-DZ | 234 nM, 378 nM, 806 nM | [14][15] |

| SK-N-AS | 73 µM | [14] | |

| Acute Leukemia | Various ALL and AML lines | 45 - 81 nM | [16] |

| Prostate Cancer | DU 145 | Resistant | [13] |

Induction of Apoptosis

Disulfiram is a potent inducer of apoptosis in cancer cells.

| Cancer Type | Cell Line(s) | Apoptotic Effect | Citation(s) |

| Melanoma | c81-46A, c81-61, c83-2C | 4-6 fold increase in apoptosis at 25-50 ng/ml | [13][17] |

| Breast Cancer | MDA-MB-231, MCF-7 | Increased Bax/Bcl2 ratio, indicating intrinsic pathway activation | [10] |

| General | Multiple | A systematic review confirmed DSF enhances apoptosis in vitro | [18][19] |

Standardized Experimental Protocols

To ensure reproducibility and comparability of results, standardized protocols are essential. Below are detailed methodologies for key in vitro assays used to evaluate Disulfiram's effects.

Cell Viability Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of Disulfiram (with or without a fixed concentration of copper, e.g., 1 µM CuCl₂) for a specified duration (e.g., 24, 48, or 72 hours).[11]

-

MTT Addition: Remove the treatment media and add 100 µL of fresh media containing MTT reagent (e.g., 0.5 mg/mL) to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Discard the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to untreated control cells and plot a dose-response curve to determine the IC50 value.

Apoptosis Detection (Annexin V / Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Culture cells in 6-well plates and treat with the desired concentrations of DSF/Cu for the chosen time period (e.g., 24 hours).

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add fluorescently-conjugated Annexin V (e.g., Annexin V-FITC) and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.

-

Data Analysis: Quantify the percentage of cells in each quadrant to determine the rate of apoptosis induced by the treatment.[18]

Clonogenic Survival Assay

This assay assesses the ability of a single cell to grow into a colony, measuring long-term cell survival and reproductive integrity after drug exposure.

Protocol:

-

Drug Exposure: Treat a sub-confluent culture of cells with DSF/Cu for a relatively short duration (e.g., 4-24 hours).[11]

-

Cell Plating: After exposure, harvest the cells, count them, and plate a low, known number of cells (e.g., 200-1000) into new 6-well plates or culture dishes with fresh, drug-free medium.

-

Incubation: Incubate the plates for an extended period (e.g., 10-14 days) until visible colonies (typically >50 cells) form.

-

Fixing and Staining: Wash the colonies with PBS, fix them with a solution like methanol/acetic acid, and then stain them with Crystal Violet.

-

Colony Counting: Count the number of colonies in each dish.

-

Data Analysis: Calculate the 'Plating Efficiency' and 'Surviving Fraction' to quantify the effect of the drug on the long-term proliferative capacity of the cells.

Conclusion

The in vitro evidence strongly supports the potent and broad-spectrum anticancer activity of Disulfiram, particularly when complexed with copper. Its multifaceted mechanism of action—simultaneously inducing oxidative stress, shutting down protein degradation machinery, inhibiting critical survival pathways, and targeting the cancer stem cell population—makes it a compelling candidate for further preclinical and clinical investigation. The data and protocols presented in this guide offer a foundational resource for researchers aiming to explore the therapeutic potential of this repurposed drug.

References

- 1. Overview of Antabuse® (Disulfiram) in Radiation and Cancer Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The cytotoxic mechanisms of disulfiram and copper(ii) in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Disulfiram's Anticancer Activity: Evidence and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Disulfiram's Anticancer Activity: Evidence and Mechanisms | Bentham Science [eurekaselect.com]

- 5. Alcohol-abuse drug disulfiram targets cancer via p97 segregase adapter NPL4 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Oxidizing to death: Disulfiram for cancer cell killing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Disulfiram: A novel repurposed drug for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The anti-alcohol dependency drug disulfiram inhibits the viability and progression of gastric cancer cells by regulating the Wnt and NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Disulfiram modulated ROS–MAPK and NFκB pathways and targeted breast cancer cells with cancer stem cell-like properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Disulfiram targets cancer stem-like cells and reverses resistance and cross-resistance in acquired paclitaxel-resistant triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. High-throughput screen identifies disulfiram as a potential therapeutic for triple-negative breast cancer cells: interaction with IQ motif-containing factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 17. Disulfiram induces apoptosis in human melanoma cells: a redox-related process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Anticancer effects of disulfiram: a systematic review of in vitro, animal, and human studies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Anticancer effects of disulfiram: a systematic review of in vitro, animal, and human studies | International Society of Substance Use Professionals [issup.net]

The Re-Emergence of a Classic: A Technical Guide to the Scientific Evolution of Disulfiram Repurposing

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Disulfiram (DSF), a drug with a long history in the treatment of alcohol dependence, has garnered significant attention in the scientific community for its potential in treating a range of other diseases, most notably cancer, HIV, and viral illnesses such as COVID-19.[1][2] Marketed for over 60 years, its well-established safety profile and low cost make it an attractive candidate for drug repurposing.[1][3] This guide provides a comprehensive overview of the history, mechanisms of action, and key experimental findings related to the repurposing of Disulfiram, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

The journey of Disulfiram's repurposing began with anecdotal observations of its anti-cancer effects in patients being treated for alcoholism.[4] These initial clues spurred decades of research, revealing a complex and multifaceted mechanism of action that extends far beyond its known role as an inhibitor of aldehyde dehydrogenase (ALDH).[1][3]

Disulfiram Repurposing in Oncology

The potential of Disulfiram as an anti-cancer agent has been the most extensively studied area of its repurposing.[1] Research has shown its efficacy against a wide variety of cancers, including breast cancer, glioblastoma, melanoma, and lung cancer.[1][5][6] A key finding in this area is the critical role of copper in potentiating the anti-cancer activity of Disulfiram.[7] Disulfiram chelates copper, and its metabolite, diethyldithiocarbamate (DTC), forms a complex with copper (CuET) that is believed to be the primary active anti-cancer agent.[7][8]

History and Evolution

The first documented observation of Disulfiram's potential anti-cancer activity was in 1977, where a patient with metastatic breast cancer who was taking Disulfiram for alcoholism experienced a prolonged period of remission without any other anti-cancer therapy. This led to further investigation into its mechanisms of action. Early research focused on its ability to inhibit ALDH, an enzyme that is overexpressed in some cancer stem cells.[1] More recent studies have elucidated a more complex mechanism involving the inhibition of the p97-NPL4 pathway, a critical component of the ubiquitin-proteasome system.[7][9]

Quantitative Data

The anti-cancer efficacy of Disulfiram, particularly in combination with copper, has been quantified in numerous in vitro studies. The half-maximal inhibitory concentration (IC50) values demonstrate its potency against various cancer cell lines.

| Cell Line | Cancer Type | IC50 (DSF) | IC50 (DSF/Cu) | Reference |

| MDA-MB-231 | Triple-Negative Breast Cancer | ~300 nM | Not Reported | [10][11] |

| MDA-MB-231PAC10 | Paclitaxel-Resistant Breast Cancer | Not Reported | Not Reported | [12] |

| Patient-Derived GSCs | Glioblastoma | 31.1 ± 12.9 nM | Not Reported | [13] |

| SK-N-DZ | Neuroblastoma (MYCN-amplified) | 806 nM | Not Reported | [14] |

| N91 | Neuroblastoma (MYCN-amplified) | 234 nM | Not Reported | [14] |

| SK-N-AS | Neuroblastoma (non-MYCN amplified) | 73 µM | Not Reported | [14] |

| SK-N-SH | Neuroblastoma (non-MYCN amplified) | 378 nM | Not Reported | [14] |

| c81-46A | Metastatic Melanoma | 50 ng/ml (~0.17 µM) | Not Reported | [6][15] |

| c81-61 | Metastatic Melanoma | 50 ng/ml (~0.17 µM) | Not Reported | [6][15] |

| c83-2C | Metastatic Melanoma | 50 ng/ml (~0.17 µM) | Not Reported | [6][15] |

Clinical trials have also provided evidence of Disulfiram's potential. A nationwide epidemiological study in Denmark showed that patients who continued to use Disulfiram after a cancer diagnosis had a lower risk of death from cancer compared to those who stopped.[7] However, other studies have shown no significant clinical benefit in certain cancers when used as a monotherapy.[16] Ongoing clinical trials are investigating its use in combination with chemotherapy and copper supplementation for metastatic breast cancer and pancreatic cancer.[5][17]

Signaling Pathways

The anti-cancer activity of Disulfiram is attributed to its modulation of several key signaling pathways.

1. p97-NPL4 Pathway Inhibition: The Disulfiram-copper complex (CuET) targets NPL4, an adaptor protein for the p97/VCP segregase.[7][8][9] This leads to the aggregation and inactivation of NPL4, disrupting the ubiquitin-proteasome system and causing an accumulation of ubiquitinated proteins, which triggers apoptosis.[8][18]

2. NF-κB Pathway Inhibition: Disulfiram has been shown to inhibit the NF-κB signaling pathway, which is often constitutively active in cancer cells and promotes proliferation, survival, and inflammation.[2][19][20] By inhibiting NF-κB, Disulfiram can sensitize cancer cells to chemotherapy.[21]

3. ALDH Inhibition: Disulfiram is a well-known inhibitor of aldehyde dehydrogenase (ALDH).[1][22] Certain cancer stem cells exhibit high ALDH activity, which contributes to drug resistance.[23] By inhibiting ALDH, Disulfiram can target these cancer stem cells and reverse chemoresistance.[23]

Key Experimental Protocols

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is based on methodologies used to assess Disulfiram-induced apoptosis in melanoma cells.[6][15]

-

Cell Culture: Human metastatic melanoma cells (e.g., c81-46A, c81-61, c83-2C) are cultured in appropriate media (e.g., F-10 medium with 5% FCS and 5% newborn calf serum).

-

Drug Treatment: Cells are treated with Disulfiram (25-50 ng/ml) for 3 days. A vehicle control (DMSO) is run in parallel.

-

Cell Harvesting: Both floating and attached cells are collected, washed with cold PBS, and resuspended in 1X Binding Buffer.

-

Staining: Cells are stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Stained cells are analyzed by flow cytometry. Annexin V positive, PI negative cells are considered early apoptotic, while Annexin V positive, PI positive cells are late apoptotic or necrotic.

Disulfiram Repurposing for HIV

In the context of HIV, Disulfiram has been investigated as a latency-reversing agent (LRA).[24][25][26] The "shock and kill" strategy for an HIV cure aims to reactivate the latent HIV reservoir, making the infected cells visible to the immune system and antiretroviral therapy.[27]

History and Evolution

The potential of Disulfiram to reactivate latent HIV was first identified through in vitro screening of compound libraries.[27] This led to pilot clinical studies to assess its safety and efficacy in HIV-positive individuals on suppressive antiretroviral therapy (ART).[24][25] These studies have shown that Disulfiram can induce HIV transcription in a dose-dependent manner.[28][29]

Quantitative Data

Clinical trials have provided quantitative data on the latency-reversing activity of Disulfiram.

| Study | Disulfiram Dose | Key Finding | Reference |

| Pilot Study (Spivak et al.) | 500 mg/day for 14 days | No significant change in the latent reservoir size, but a transient increase in viremia in a subset of individuals. | [25][26][30] |

| Dose-Escalation Study (Elliott et al.) | 500, 1000, 2000 mg/day for 3 days | Significant increases in cell-associated unspliced HIV RNA at all doses. A detectable increase in plasma HIV RNA was observed only at the 2000 mg/day dose. | [28][29] |

Signaling Pathways

The mechanism by which Disulfiram reverses HIV latency is thought to involve the activation of the Akt signaling pathway through the depletion of PTEN.[28][30]

Key Experimental Protocols

HIV Latency Reversal Assay (Primary CD4+ T Cell Model)

This protocol is based on a primary cell model of HIV-1 latency.[27]

-

Cell Isolation and Transduction: Primary human CD4+ T cells are isolated and transduced with the pro-survival gene bcl-2 to allow for long-term culture.

-

Infection and Latency Establishment: Transduced CD4+ lymphoblasts are infected with a reporter virus (e.g., containing a destabilized GFP gene). The cells are then allowed to return to a resting state to establish latency.

-

Drug Treatment: Latently infected cells are treated with various concentrations of Disulfiram.

-

Reactivation Measurement: Viral reactivation is measured by detecting the expression of the reporter gene (e.g., GFP) via flow cytometry.

Disulfiram Repurposing for COVID-19

The emergence of the COVID-19 pandemic prompted a search for existing drugs with potential antiviral activity against SARS-CoV-2. Disulfiram was identified as a promising candidate due to its potential to inhibit viral replication and modulate the host inflammatory response.[31][32]

History and Evolution

Retrospective cohort studies provided the initial evidence for Disulfiram's potential against COVID-19. One study found that individuals taking Disulfiram for alcoholism had a lower incidence of SARS-CoV-2 infection and a reduced risk of death if infected.[31][33] Subsequent in vitro studies have explored its direct antiviral mechanisms.

Quantitative Data

In vitro studies have determined the efficacy of Disulfiram in inhibiting SARS-CoV-2.

| Assay Type | Virus Strain | IC50/EC50 | Reference |

| Mpro Inhibition Assay | SARS-CoV-2 | 9.35 µM | [33][34] |

| Live Virus Assay | SARS-CoV-2 (Wild-type) | Not specified, but showed inhibition | [35] |

| Live Virus Assay | B.1.1.7 Variant | Higher EC50 than wild-type | [35] |

| Live Virus Assay | B.1.617.2 Variant | Similar EC50 to wild-type | [35] |

Signaling Pathways and Mechanisms of Action

Disulfiram is thought to combat COVID-19 through two primary mechanisms:

-

Inhibition of Viral Proteases: Disulfiram has been shown to inhibit the SARS-CoV-2 main protease (Mpro or 3CLpro) and the papain-like protease (PLpro), which are essential for viral replication.[33][34]

-

Anti-inflammatory Effects: Disulfiram can inhibit the hyperinflammatory response associated with severe COVID-19 by targeting pathways involved in cytokine production.[31][32]

Key Experimental Protocols

SARS-CoV-2 Plaque Assay

This protocol is a standard method for quantifying infectious virus particles.[36]

-

Cell Seeding: Vero E6 cells are seeded in 6-well plates to form a confluent monolayer.

-

Virus Inoculation: Serial dilutions of the SARS-CoV-2 virus stock are added to the cell monolayers and incubated to allow for viral adsorption.

-

Overlay: The inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict viral spread to adjacent cells, forming plaques.

-

Incubation: The plates are incubated for several days to allow for plaque formation.

-

Staining and Quantification: The cells are fixed and stained (e.g., with crystal violet), and the plaques are counted to determine the viral titer. To test the effect of Disulfiram, the drug can be added to the overlay medium at various concentrations.

Conclusion

The scientific journey of Disulfiram repurposing is a compelling example of how an old drug can be taught new tricks. From its initial application in treating alcoholism to its emerging roles in oncology, HIV eradication, and infectious diseases, Disulfiram has demonstrated a remarkable breadth of therapeutic potential. Its multifaceted mechanisms of action, centered around the inhibition of key cellular pathways, continue to be a fertile ground for research. While promising preclinical data has been generated, further well-designed clinical trials are essential to translate these findings into effective therapies for patients. The information presented in this guide provides a solid foundation for researchers and drug development professionals to build upon as they continue to explore the full therapeutic potential of this versatile molecule.

References

- 1. Disulfiram's Anticancer Activity: Evidence and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anticancer Effects of New Disulfiram Analogs [jstage.jst.go.jp]

- 3. Disulfiram, an aldehyde dehydrogenase inhibitor, works as a potent drug against sepsis and cancer via NETosis, pyroptosis, apoptosis, ferroptosis, and cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer effects of disulfiram: a systematic review of in vitro, animal, and human studies | springermedizin.de [springermedizin.de]

- 5. clinicaltrials.eu [clinicaltrials.eu]

- 6. aacrjournals.org [aacrjournals.org]

- 7. merckmillipore.com [merckmillipore.com]

- 8. Alcohol-abuse drug disulfiram targets cancer via p97 segregase adapter NPL4 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting the NPL4 Adaptor of p97/VCP Segregase by Disulfiram as an Emerging Cancer Vulnerability Evokes Replication Stress and DNA Damage while Silencing the ATR Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. High-throughput screen identifies disulfiram as a potential therapeutic for triple-negative breast cancer cells: interaction with IQ motif-containing factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. High-throughput screen identifies disulfiram as a potential therapeutic for triple-negative breast cancer cells: Interaction with IQ motif-containing factors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Disulfiram targets cancer stem-like cells and reverses resistance and cross-resistance in acquired paclitaxel-resistant triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. iscrm.uw.edu [iscrm.uw.edu]

- 14. researchgate.net [researchgate.net]

- 15. Disulfiram induces apoptosis in human melanoma cells: a redox-related process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mayo.edu [mayo.edu]

- 18. Disulfiram combats cancer via crippling valosin-containing protein/p97 segregase adaptor NPL4 - Ding - Translational Cancer Research [tcr.amegroups.org]

- 19. researchgate.net [researchgate.net]

- 20. Disulfiram inhibits TGF-β-induced epithelial-mesenchymal transition and stem-like features in breast cancer via ERK/NF-κB/Snail pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Disulfiram-mediated inhibition of NF-kappaB activity enhances cytotoxicity of 5-fluorouracil in human colorectal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Targeting ALDH2 with disulfiram/copper reverses the resistance of cancer cells to microtubule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. thebodypro.com [thebodypro.com]

- 25. A Pilot Study Assessing the Safety and Latency-Reversing Activity of Disulfiram in HIV-1–Infected Adults on Antiretroviral Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 26. [PDF] A pilot study assessing the safety and latency-reversing activity of disulfiram in HIV-1-infected adults on antiretroviral therapy. | Semantic Scholar [semanticscholar.org]

- 27. Disulfiram Reactivates Latent HIV-1 in a Bcl-2-Transduced Primary CD4+ T Cell Model without Inducing Global T Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Short-term Disulfiram to Reverse Latent HIV Infection: A Phase 2 Dose Escalation Study - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Short-term administration of disulfiram for reversal of latent HIV infection: a phase 2 dose-escalation study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. escholarship.org [escholarship.org]

- 31. news.harvard.edu [news.harvard.edu]

- 32. medrxiv.org [medrxiv.org]

- 33. researchgate.net [researchgate.net]

- 34. medrxiv.org [medrxiv.org]

- 35. Disulfiram blocked cell entry of SARS-CoV-2 via inhibiting the interaction of spike protein and ACE2 - PMC [pmc.ncbi.nlm.nih.gov]

- 36. researchgate.net [researchgate.net]

Disulfiram's Potent Inhibition of the NPL4-p97 Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism by which disulfiram (DSF), a long-established alcohol-aversion drug, acts as a potent inhibitor of the NPL4-p97 pathway, a critical cellular machinery for protein homeostasis. This document summarizes key quantitative data, details experimental protocols from seminal studies, and provides visual representations of the underlying molecular interactions and experimental workflows.

Executive Summary

Disulfiram is metabolized in the body to diethyldithiocarbamate (DTC), which in the presence of copper, forms a complex called bis(diethyldithiocarbamate)-copper (CuET).[1][2] It is this metabolite, CuET, that has been identified as the active anticancer agent that directly targets the NPL4-p97 protein segregase complex.[1][2] NPL4, an adaptor protein for the p97/VCP segregase, is essential for the processing and degradation of ubiquitinated proteins.[3][4][5] CuET binds to NPL4, inducing its aggregation and immobilization, thereby crippling the function of the entire p97-NPL4-UFD1 pathway.[1][2] This inhibition leads to an accumulation of poly-ubiquitinated proteins, triggering cellular stress responses such as the unfolded protein response (UPR) and replication stress, ultimately culminating in cancer cell death.[1][3][6] The potent anti-cancer activity of disulfiram, mediated through this pathway, has positioned it as a promising candidate for drug repurposing in oncology.[1][7][8]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on disulfiram and its active metabolite, CuET, in the context of NPL4-p97 pathway inhibition.

| Inhibitor | Target | IC50 (nM) | Cell Line | Assay Type | Reference |

| CB-5083 | p97 | 11 | - | ATP-competitive | [9] |

| CB-5339 | p97 | 9 | - | ATP-competitive | [9] |

| NMS-873 | p97 | 30 | - | Allosteric | [9] |

| DBeQ | p97 | 1500 | - | ATP-competitive | [9] |

| ML240 | p97 | 110 | - | ATP-competitive | [9] |

Table 1: Potency of Various p97 Inhibitors.

| Cell Line | p97 Mutation | CB-5083 Fold Resistance | NMS-873 Fold Resistance | Reference |

| HCT116 CB-R | D649A/T688A | >30 | ~1 | [9] |

| Purified p97 mutant | D649A/T688A | ~400 | Not specified | [9] |

Table 2: Effect of p97 Mutations on Inhibitor Potency.

Signaling Pathway and Mechanism of Action

The p97/VCP-NPL4-UFD1 complex is a crucial component of the ubiquitin-proteasome system, responsible for extracting and unfolding ubiquitinated proteins from cellular compartments for subsequent degradation.[4][5] Disulfiram's active metabolite, CuET, directly interferes with this process.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

p97 ATPase Activity Assay

This assay measures the ATPase activity of p97 and its inhibition by various compounds.[9][10]

Materials:

-

Purified recombinant human p97 protein

-

p97 inhibitors (e.g., CuET, NMS-873) or DMSO (vehicle control)

-

ATP

-

Assay buffer: 20 mM HEPES pH 7.5, 150 mM KCl, 5 mM MgCl2, 0.5 mM TCEP[9]

-

Phosphate detection reagent (e.g., Malachite green-based)[9]

Procedure:

-

Prepare a reaction mixture containing the assay buffer and purified p97 protein.

-

Add varying concentrations of the p97 inhibitor or DMSO to the reaction mixture.

-

Incubate the mixture for 15-30 minutes at room temperature.

-

Initiate the reaction by adding a defined concentration of ATP.

-

Incubate the reaction at 37°C for 30-60 minutes, ensuring the reaction remains in the linear range.

-

Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a malachite green-based detection reagent.[9]

Cell Viability Assay

This protocol is used to determine the effect of p97 inhibitors on cell proliferation and survival.[11]

Materials:

-

Cancer cell lines (e.g., MCF7, HCT116)

-

Cell culture medium

-

p97 inhibitor

-

Vehicle control (e.g., DMSO)

-

Cell viability reagent (e.g., MTT, CellTiter-Glo)

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of the p97 inhibitor in the cell culture medium.

-

Replace the old medium with the medium containing the inhibitor or vehicle control.

-

Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C.

-

Add the cell viability reagent according to the manufacturer's protocol.

-

Measure the signal (absorbance or luminescence) using a plate reader.

-

Normalize the data to the vehicle-treated control and calculate IC50 values.

Western Blot for Protein Accumulation

This technique is used to detect the accumulation of poly-ubiquitinated proteins following p97 inhibition.[9]

Materials:

-

Treated and untreated cell lysates

-

Lysis buffer

-

Primary antibodies (e.g., anti-ubiquitin, anti-NPL4, anti-p97)

-

Secondary antibody (HRP-conjugated)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Chemiluminescent detection reagents

Procedure:

-

Lyse cells treated with the p97 inhibitor or vehicle control.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with a suitable blocking buffer.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for a typical p97 inhibitor screening experiment and the logical progression from disulfiram administration to cellular apoptosis.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Alcohol-abuse drug disulfiram targets cancer via p97 segregase adapter NPL4 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Disulfiram combats cancer via crippling valosin-containing protein/p97 segregase adaptor NPL4 - Ding - Translational Cancer Research [tcr.amegroups.org]

- 5. Disulfiram combats cancer via crippling valosin-containing protein/p97 segregase adaptor NPL4 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting the NPL4 Adaptor of p97/VCP Segregase by Disulfiram as an Emerging Cancer Vulnerability Evokes Replication Stress and DNA Damage while Silencing the ATR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Disulfiram's Anticancer Activity: Evidence and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Disulfiram's Anticancer Activity: Evidence and Mechanisms | Bentham Science [eurekaselect.com]

- 9. benchchem.com [benchchem.com]

- 10. Specific Inhibition of p97/VCP ATPase and Kinetic Analysis Demonstrate Interaction between D1 and D2 ATPase domains - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

Unlocking the Therapeutic Potential of Disulfiram: An In-depth Technical Guide to its Antimicrobial and Anti-parasitic Properties

For Immediate Release

This technical guide provides a comprehensive overview of the antimicrobial and anti-parasitic properties of the FDA-approved drug, Disulfiram. Primarily known for its use in alcohol aversion therapy, a growing body of evidence, detailed herein, highlights its potential as a broad-spectrum therapeutic agent against a variety of pathogens. This document, intended for researchers, scientists, and drug development professionals, collates quantitative data, details experimental methodologies, and illustrates key molecular pathways to support further investigation into this repurposed pharmaceutical.

Executive Summary

Disulfiram (tetraethylthiuram disulfide) has demonstrated significant in vitro and in vivo activity against a range of bacteria and parasites. Its mechanism of action is multifaceted, primarily involving the chelation of metal ions, covalent modification of thiol-containing proteins, and the induction of reactive oxygen species (ROS). These actions disrupt essential biological processes within pathogens, including enzymatic activity, cellular respiration, and protein homeostasis, leading to growth inhibition and cell death. This guide summarizes the current understanding of Disulfiram's antimicrobial and anti-parasitic efficacy, providing a foundation for future research and development.

Antimicrobial Properties of Disulfiram

Disulfiram exhibits bacteriostatic and, in some cases, bactericidal activity against a variety of bacteria, including drug-resistant strains. Its efficacy is often enhanced in the presence of metal ions, particularly copper and zinc.

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentrations (MIC) of Disulfiram against various bacterial species as reported in the literature.

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | Methicillin-Sensitive (MSSA) | 8 - 16 | [1] |

| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 8 - 16 | [1] |

| Staphylococcus epidermidis | - | 1 - 32 | [1] |

| Enterococcus faecium | - | 16 | [1] |

| Bacillus anthracis | - | ≤ 0.5 - 2 | [1] |

| Bacillus cereus | - | 4 | [1] |

| Group A Streptococcus | - | 16 | [1] |

| Borrelia burgdorferi | - | 0.19 - 1.48 | [1] |

| Francisella tularensis | - | 0.50 - 9.50 | [1] |

| Bartonella henselae | - | 2.5 | [1] |

| Mycoplasma spp. | - | 0.19 | [1] |

| Mycobacterium tuberculosis | Drug-Sensitive & Drug-Resistant | 0.78 - 1.56 | [2] |

| Escherichia coli | ATCC 25922 | 256 | [3] |

| Pseudomonas aeruginosa | - | 256 | [3] |

| Klebsiella pneumoniae | - | >256 | [3] |

| Acinetobacter baumannii | - | 32 | [3] |

Antimicrobial Mechanisms of Action

Disulfiram's antibacterial activity stems from several key mechanisms:

-

Metal Chelation: Disulfiram and its primary metabolite, diethyldithiocarbamate (DDC), are potent metal chelators. By sequestering essential metal ions like copper and zinc, they disrupt the function of metalloenzymes crucial for bacterial respiration and other metabolic processes.[4]

-

Thiol-Disulfide Exchange: The disulfide bond in Disulfiram can react with thiol groups in bacterial proteins, leading to the formation of mixed disulfides. This covalent modification can inactivate essential enzymes and disrupt cellular functions.[5]

-

Induction of Reactive Oxygen Species (ROS): In the presence of metal ions, particularly zinc, Disulfiram can induce the production of ROS within bacterial cells.[5][6] This leads to oxidative stress, damaging DNA, proteins, and lipids, ultimately resulting in bacteriostasis.[5][6]

Experimental Protocols: Antimicrobial Susceptibility Testing

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination:

-

Preparation of Bacterial Inoculum: A fresh overnight culture of the test bacterium is diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Preparation of Disulfiram Stock Solution: Disulfiram is dissolved in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution.

-

Serial Dilutions: Two-fold serial dilutions of the Disulfiram stock solution are prepared in CAMHB in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the prepared bacterial suspension. A growth control well (bacteria and broth only) and a sterility control well (broth only) are included.

-

Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of Disulfiram that completely inhibits visible bacterial growth.

Anti-parasitic Properties of Disulfiram

Disulfiram was initially noted for its anti-parasitic properties before its application in alcohol aversion therapy.[5] It has shown efficacy against a range of protozoan and helminth parasites.

Quantitative Anti-parasitic Data

The following table summarizes the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) of Disulfiram and its metabolites against various parasites.

| Parasite Species | Stage | Compound | EC50/IC50 (µM) | Reference |

| Entamoeba histolytica | Trophozoite | Zinc-ditiocarb (ZnDTC) | Low nanomolar | [7] |

| Entamoeba histolytica | Cyst | Zinc-ditiocarb (ZnDTC) | 0.84 | [8][9] |

| Giardia lamblia | Trophozoite | Disulfiram | 0.58 | [9] |

| Cryptosporidium parvum | - | Disulfiram | - | [10] |

| Plasmodium falciparum | - | Disulfiram/DDTC | - | [5] |

Anti-parasitic Mechanisms of Action

The anti-parasitic activity of Disulfiram is attributed to several mechanisms, with some overlap with its antibacterial actions:

-

Inhibition of the Ubiquitin-Proteasome System (UPS): The Disulfiram metabolite, Zinc-ditiocarb (ZnDTC), has been shown to inhibit the COP9 signalosome, a key component of the UPS in parasites like Entamoeba histolytica.[1] This leads to the accumulation of ubiquitinated proteins and subsequent cell death.

-

Enzyme Inhibition: Disulfiram can inhibit crucial parasitic enzymes. For instance, it potently inhibits carbamate kinase in Giardia lamblia, an enzyme essential for ATP synthesis.[5]

-

Metal Chelation: Similar to its antibacterial mechanism, the chelation of metal ions by DDC disrupts vital enzymatic processes in parasites.[5]

Experimental Protocols: Anti-parasitic Susceptibility Testing

In Vitro Susceptibility Assay for Entamoeba histolytica Trophozoites:

-

Parasite Culture: E. histolytica trophozoites are cultured axenically in TYI-S-33 medium at 37°C.

-

Drug Preparation: Disulfiram or its metabolites are dissolved in a suitable solvent and serially diluted in the culture medium.

-

Assay Setup: In a 96-well plate, a defined number of trophozoites are added to each well containing the different drug concentrations.

-

Incubation: The plate is incubated under anaerobic conditions at 37°C for 48-72 hours.

-

Viability Assessment: Parasite viability can be assessed using various methods, such as:

-

Microscopic observation: Counting motile trophozoites.

-

Cell viability assays: Using reagents like resazurin or CellTiter-Glo to measure metabolic activity.

-

-

EC50/IC50 Calculation: The concentration of the drug that reduces parasite viability by 50% is calculated from the dose-response curve.

Murine Model of Amebic Colitis:

-

Animal Model: C57BL/6 or other susceptible mouse strains are used.

-

Infection: Mice are challenged intracecally with a defined number of E. histolytica trophozoites.

-

Treatment: Disulfiram, often in combination with a zinc supplement, is administered orally at a specified dosage and frequency for a defined period.

-

Evaluation of Efficacy: Efficacy is assessed by:

-

Parasite load: Quantifying the number of parasites in the cecum.

-

Histopathology: Examining cecal tissue for inflammation and damage.

-

Clinical signs: Monitoring weight loss and stool consistency.

-

Synergistic Potential

Disulfiram has demonstrated synergistic effects when combined with other antimicrobial agents. For example, it enhances the activity of polymyxin B against Klebsiella pneumoniae and meropenem against carbapenem-resistant Acinetobacter baumannii.[5] This suggests its potential use as an adjuvant therapy to overcome antibiotic resistance.

Conclusion and Future Directions

Disulfiram presents a promising opportunity for drug repurposing in the fight against infectious diseases. Its broad-spectrum activity, coupled with a well-established safety profile in humans, makes it an attractive candidate for further development. Future research should focus on:

-

Optimizing dosing regimens for antimicrobial and anti-parasitic applications.

-

Elucidating the precise molecular targets in a wider range of pathogens.

-

Conducting clinical trials to evaluate its efficacy in treating bacterial and parasitic infections in humans.

-

Exploring the development of Disulfiram derivatives with enhanced potency and specificity.

The data and methodologies presented in this guide provide a solid framework for advancing our understanding and application of Disulfiram as a novel antimicrobial and anti-parasitic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. Disulfiram: Mechanisms, Applications, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances in Antabuse (Disulfiram): The Importance of its Metal-binding Ability to its Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Disulfiram inhibits bacterial growth by inducing zinc-dependent reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Disulfiram inhibits bacterial growth by inducing zinc-dependent reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A New Method for Assessing Metronidazole Susceptibility of Giardia lamblia Trophozoites - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

Initial investigations into Disulfiram's anti-inflammatory effects

An In-depth Technical Guide: Initial Investigations into Disulfiram's Anti-inflammatory Effects

Introduction

Disulfiram (DSF), a drug approved by the Food and Drug Administration (FDA) for the treatment of alcohol use disorder, has garnered significant attention for its potential as a potent anti-inflammatory agent.[1][2] Its established safety profile and long history of clinical use make it an attractive candidate for drug repurposing.[3][4] Initial investigations have revealed that Disulfiram exerts its anti-inflammatory effects through multiple molecular mechanisms, primarily by targeting key pathways in the innate immune response. This technical guide synthesizes the foundational research on Disulfiram's anti-inflammatory properties, focusing on its mechanisms of action, summarizing key quantitative data, and providing detailed experimental protocols from seminal studies. The primary audience for this document is researchers, scientists, and professionals in the field of drug development.

Core Mechanisms of Anti-inflammatory Action

Disulfiram's anti-inflammatory activity stems from its ability to modulate several critical signaling pathways. The most well-documented mechanisms include the direct inhibition of Gasdermin D (GSDMD), suppression of the NLRP3 inflammasome, and modulation of the NF-κB signaling pathway.

Inhibition of Gasdermin D-Mediated Pyroptosis

A pivotal discovery in understanding Disulfiram's anti-inflammatory role is its ability to inhibit pyroptosis by directly targeting Gasdermin D (GSDMD).[5][6] Pyroptosis is a highly inflammatory form of programmed cell death crucial to the immune response. It is triggered by inflammasomes, which activate inflammatory caspases (like caspase-1) that cleave GSDMD.[6][7] The N-terminal fragment of cleaved GSDMD then oligomerizes and forms pores in the cell membrane, leading to cell lysis and the release of potent pro-inflammatory cytokines such as IL-1β and IL-18.[1][5]

Disulfiram intervenes at the final step of this pathway. At nanomolar concentrations, it covalently modifies a specific cysteine residue (Cys191 in humans, Cys192 in mice) on the GSDMD protein.[5][8] This modification does not prevent the initial cleavage of GSDMD by caspases but critically blocks the ability of the GSDMD N-terminal fragments to form pores in the plasma membrane.[5][6] By preventing pore formation, Disulfiram effectively abrogates pyroptotic cell death and the release of mature IL-1β, thereby curbing the inflammatory cascade.[5][7] This mechanism has been demonstrated to be effective in preventing lipopolysaccharide (LPS)-induced septic death in mice.[6]

Suppression of the NLRP3 Inflammasome

In addition to targeting GSDMD, Disulfiram also acts upstream to inhibit the activation of the NLRP3 inflammasome, one of the most extensively studied inflammasomes.[9][10] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of chronic inflammatory diseases.[11] Studies have shown that Disulfiram specifically inhibits the NLRP3 inflammasome without affecting other types, such as NLRC4 or AIM2 inflammasomes.[9]

The mechanisms for this suppression are twofold:

-

Inhibition of NLRP3 Palmitoylation: One study revealed that Disulfiram blocks the palmitoylation of NLRP3 at cysteine 126.[9][11] This post-translational modification is a critical step required for the proper localization of NLRP3 to the trans-Golgi network, which is necessary for its subsequent activation.[9][11] By preventing palmitoylation, Disulfiram effectively halts the assembly and activation of the inflammasome complex.[12]

-

Inhibition of Upstream Activation Signals: Another line of investigation showed that Disulfiram can prevent the release of lysosomal cathepsin B into the cytoplasm and reduce the production of mitochondrial-independent reactive oxygen species (ROS).[10][13] Both lysosomal damage and ROS are key upstream signals that trigger NLRP3 activation.[13]

By suppressing NLRP3 inflammasome activation, Disulfiram reduces caspase-1 activation, ASC speck formation, and subsequent pyroptosis.[9][14]

Modulation of the NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[3][15] Several studies have demonstrated that Disulfiram can inhibit the NF-κB pathway.[16][17][18] The canonical NF-κB pathway involves the degradation of the inhibitor protein IκBα, which allows the p50/p65 NF-κB dimer to translocate to the nucleus and initiate gene transcription.

Disulfiram has been shown to inhibit NF-κB activity by preventing the degradation of IκBα.[17] This action blocks the nuclear translocation and subsequent DNA binding activity of the p65 subunit.[17][18] This inhibitory effect on NF-κB contributes significantly to Disulfiram's broad anti-inflammatory and anti-cancer properties.[16][19]

Quantitative Data from Key Studies

The following tables summarize quantitative findings from initial investigations into Disulfiram's effects on inflammatory markers and pathways.

Table 1: In Vitro Inhibition of Inflammatory Markers by Disulfiram

| Cell Type | Inflammatory Stimulus | Disulfiram Concentration | Observed Effect | Citation(s) |

| Mouse BMDMs | LPS + ATP | 100-200 nM | Abolished caspase-1 and GSDMD processing. | [9],[14] |

| Human Chondrocytes | LPS + ATP | Low Concentrations | Alleviated pyroptosis and reduced ROS production. | [13],[1] |

| Gastric Cancer Cells | - | 0.5 - 2.0 µM | Significantly inhibited NF-κB expression. | [16],[19] |

| Lymphoid Malignant Cells | - | 3.3 µM (with 1.0 µM Cu) | Strongest inhibition of p65 (NF-κB) expression. | [18] |

| Mouse BMDMs | LPS | 0.2 - 5 µM | Significantly decreased metabolic activity. | [20] |

BMDMs: Bone Marrow-Derived Macrophages; LPS: Lipopolysaccharide; ATP: Adenosine triphosphate; ROS: Reactive Oxygen Species.

Table 2: In Vivo Anti-inflammatory Effects of Disulfiram

| Animal Model | Disulfiram Dosage | Outcome | Citation(s) |

| LPS-induced Sepsis (Mice) | Not specified | Blocked septic death. | [7], |

| LPS-induced Peritonitis (Mice) | 50 mg/kg (i.p.) | Significantly reduced IL-1β in serum and peritoneal lavage. | [21] |

| MSU-induced Gouty Inflammation (Mice) | Not specified | Showed remarkable therapeutic effects. | [10] |

| DSS-induced Ulcerative Colitis (Mice) | Not specified (with Cu²⁺) | Reversed weight loss, colon shortening, and inhibited macrophage activation. | [22],[23] |

| Obesity-induced Insulin Resistance (Mice) | 50 mg/kg (i.p.) | Reduced GSDMD-NT oligomerization and IL-1β release in muscle. |

i.p.: Intraperitoneal; MSU: Monosodium Urate; DSS: Dextran Sulfate Sodium.

Experimental Protocols

This section details the methodologies used in foundational studies to investigate Disulfiram's anti-inflammatory effects.

Protocol 1: In Vitro NLRP3 Inflammasome Inhibition Assay

-

Cell Culture: Bone marrow-derived macrophages (BMDMs) are harvested from mice and cultured in DMEM supplemented with 10% fetal bovine serum, penicillin-streptomycin, and M-CSF. Human THP-1 monocytes are differentiated into macrophages using PMA.[9][13]

-

Inflammasome Priming and Activation:

-

Cells are seeded in multi-well plates and primed with lipopolysaccharide (LPS, e.g., 500 ng/mL) for 4 hours to upregulate NLRP3 and pro-IL-1β expression (Signal 1).[9]

-